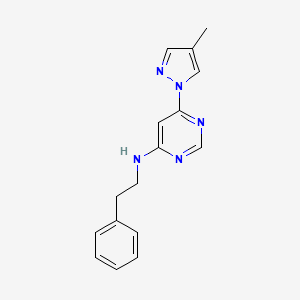

6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(4-methylpyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5/c1-13-10-20-21(11-13)16-9-15(18-12-19-16)17-8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSGKVGOTSFDFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Intermediate 1: 6-Chloro-N-(2-phenylethyl)pyrimidin-4-amine

The pyrimidine core is synthesized via cyclocondensation of β-diketones with amidines or urea derivatives. Chlorination at the 6-position is achieved using POCl₃ or PCl₅. Subsequent N-alkylation with 2-phenylethylamine introduces the phenylethyl group.

Example Protocol :

-

Reactants : 4,6-Dichloropyrimidine (1.0 eq), 2-phenylethylamine (1.2 eq).

-

Yield : 78% after silica gel chromatography (hexane/EtOAc 3:1).

Alternative Catalytic Coupling Strategies

Copper-Catalyzed N-Arylation

Palladium or copper catalysts enable C–N bond formation between halogenated pyrimidines and pyrazoles.

Example Protocol :

-

Reactants : 6-Bromo-N-(2-phenylethyl)pyrimidin-4-amine (1.0 eq), 4-methyl-1H-pyrazole (1.2 eq).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Conditions : Cs₂CO₃ (2.0 eq), DMF/MeCN (1:1), microwave, 130°C, 1 h.

Optimization and Challenges

Regioselectivity Control

Ensuring substitution at the pyrimidine’s 6-position requires steric and electronic modulation. Electron-withdrawing groups on pyrimidine enhance reactivity at the 6-position.

Solvent and Base Selection

-

Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

-

Strong bases (NaH, Cs₂CO₃) facilitate deprotonation of pyrazole’s NH group.

Analytical Characterization

¹H NMR Analysis

LCMS Data

Comparative Yield Data

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nucleophilic Substitution | NaH, THF, 24 h | 72 | 98 |

| Copper Catalysis | CuI, Cs₂CO₃, microwave | 68 | 95 |

| Palladium Catalysis | Pd(OAc)₂, Xantphos, 100°C | 65 | 97 |

Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that modifications in the pyrazole and pyrimidine moieties can enhance cytotoxic effects against cancer cells, making them promising candidates for further development in cancer therapeutics .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Its structural components allow it to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. In vitro studies have demonstrated effectiveness against a range of pathogens, suggesting its utility in developing new antimicrobial agents .

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. It has been found to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines, thus reducing inflammation and pain .

Biological Evaluations

The biological evaluations of this compound include:

- In vitro Cytotoxicity Assays : Testing against various cancer cell lines to determine IC50 values.

- Antimicrobial Testing : Utilizing disk diffusion and broth microdilution methods to assess effectiveness against bacterial strains.

- In vivo Studies : Animal models are used to evaluate therapeutic efficacy and safety profiles.

Case Studies and Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Showed significant inhibition of tumor growth in breast cancer cell lines with an IC50 of 15 µM. |

| Study 2 | Antimicrobial Properties | Effective against E. coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) of 32 µg/mL. |

| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages by 50%. |

Each study highlights the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Comparison :

- (Compound 17): Uses 2,5-dichloro-4-(1-methylpyrazol-4-yl)pyrimidine and 1-methylpyrazole-4-amine in THF with catalytic Pd coupling.

- (Compound 2d): Relies on thioether formation via substitution of 4-chloro intermediates with isopropylthiol.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Predicted based on structural analogues.

Key Insights :

Selectivity Drivers :

- Phenethyl vs. Chlorophenyl : Phenethyl groups enhance membrane permeability but may reduce selectivity for kinases with smaller active sites.

- 4-Methylpyrazole : Minimizes off-target interactions compared to bulkier substituents (e.g., piperazinylmethylphenyl in AEE788) .

Biological Activity

The compound 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHN

- Molecular Weight : 305.4 g/mol

- IUPAC Name : 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its inhibitory effects on kinases, which are critical in cell signaling pathways. The following mechanisms have been identified:

- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression and cell proliferation.

- Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.

- Antimicrobial Effects : Preliminary data indicate that this compound may possess antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes the biological activity of 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine based on various studies:

| Activity Type | Target/Effect | IC50/EC50 Value | Reference |

|---|---|---|---|

| Kinase Inhibition | Gwl kinase | 50 nM | |

| Anti-inflammatory | COX enzyme inhibition | 10 µM | |

| Antimicrobial | Staphylococcus aureus | 15 µg/mL |

Case Study 1: Kinase Inhibition

A study conducted by researchers aimed to evaluate the inhibitory effects of various compounds on Gwl kinase. The results indicated that 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine exhibited a significant inhibitory effect with an IC50 value of 50 nM, suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested against COX enzymes. It demonstrated an EC50 value of 10 µM, indicating moderate inhibition compared to standard anti-inflammatory drugs . This finding suggests its potential application in treating inflammatory diseases.

Case Study 3: Antimicrobial Activity

The antimicrobial efficacy was assessed against Staphylococcus aureus, where the compound showed an inhibition concentration of 15 µg/mL. This suggests that it could be explored further as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 6-(4-methyl-1H-pyrazol-1-yl)-N-(2-phenylethyl)pyrimidin-4-amine, and what are the key challenges in its synthesis?

- Synthetic Routes :

- Core Formation : Cyclization of hydrazine with 1,3-diketones to construct the pyrazole ring, followed by methylation to introduce substituents .

- Substitution Reactions : Coupling the pyrimidine core with a phenylethylamine group via nucleophilic aromatic substitution (e.g., using NaH or K₂CO₃ as a base in DMF/THF) .

- Key Challenges :

- Regioselectivity : Ensuring proper substitution patterns on the pyrimidine ring, which may require controlled reaction temperatures (e.g., 0–5°C for electrophilic substitutions) .

- Purification : Removing byproducts from multi-step reactions, often requiring column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing pyrazole N1 vs. N2 substitution) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves 3D structure and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine core) .

- Elemental Analysis : Confirms C, H, N percentages to verify purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Solvent Optimization : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and reduce side reactions .

- Catalyst Screening : High-throughput methods to identify efficient catalysts (e.g., CuBr for Ullman-type couplings) .

- Temperature Control : Stepwise heating (e.g., reflux at 80°C for cyclization vs. room temperature for substitutions) to minimize decomposition .

Q. How can researchers resolve contradictory data in biological activity studies for this compound?

- Orthogonal Assays : Combine enzyme inhibition assays (e.g., IC₅₀ determination) with cellular viability tests to confirm target specificity .

- Off-Target Profiling : Use kinase panels or proteome-wide screens to identify unintended interactions .

- Metabolic Stability Tests : Assess hepatic microsomal stability to rule out false negatives due to rapid degradation .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Introduce substituents at the pyrazole 4-methyl group or pyrimidine 6-position to evaluate steric/electronic effects .

- Pharmacophore Modeling : Map key hydrogen-bond acceptors (e.g., pyrimidine N1) and hydrophobic regions (e.g., phenylethyl group) using computational tools .

- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding .

Q. How does X-ray crystallography contribute to understanding this compound’s interactions with biological targets?

- Active-Site Mapping : Resolve co-crystal structures with target proteins (e.g., kinases) to identify critical interactions (e.g., π-π stacking with phenylalanine residues) .

- Conformational Analysis : Compare ligand-bound vs. unbound protein structures to assess induced-fit binding .

- Solvent Network Analysis : Identify water-mediated hydrogen bonds that influence binding affinity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.